
Ipidacrina
Descripción general
Descripción
Ipidacrina, también conocida como 9-amino-2,3,5,6,7,8-hexahidro-1H-ciclopenta[b]quinolin-9-amina, es un inhibidor reversible de la acetilcolinesterasa. Fue sintetizada por primera vez en el Centro Nacional de Investigación de Compuestos Biológicamente Activos de la Federación Rusa. Este compuesto es una modificación del medicamento más antiguo tacrina (Cognex) y se utiliza en el tratamiento de trastornos de la memoria de diferentes orígenes .
Aplicaciones Científicas De Investigación
La ipidacrina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en la síntesis de diversos derivados y conjugados para estudiar las relaciones estructura-actividad.
Biología: La this compound se utiliza para estudiar los efectos de la inhibición de la acetilcolinesterasa en la neurotransmisión y la contracción muscular.
Medicina: Se utiliza principalmente en el tratamiento de trastornos de la memoria, como la enfermedad de Alzheimer y la demencia vascular.
Industria: El clorhidrato de this compound se utiliza en la industria farmacéutica para la producción de medicamentos dirigidos a los trastornos de la memoria.
Mecanismo De Acción
La ipidacrina ejerce sus efectos a través de una combinación de dos mecanismos principales:
Bloqueo de los Canales de Potasio: La this compound bloquea los canales de potasio de la membrana en las neuronas y las células musculares, lo que mejora la transmisión de impulsos en el sistema nervioso central y las sinapsis neuromusculares.
Inhibición Reversible de la Acetilcolinesterasa: Al inhibir la acetilcolinesterasa, la this compound aumenta los niveles de acetilcolina en las sinapsis, mejorando así la transmisión colinérgica.
Estos mecanismos dan como resultado una mejora de la función cognitiva y la contracción muscular, lo que hace que la this compound sea eficaz en el tratamiento de trastornos de la memoria y afecciones neuromusculares.
Análisis Bioquímico
Biochemical Properties
Ipidacrine plays a significant role in biochemical reactions. It directly stimulates impulse transmission in the central nervous system and neuromuscular synapses by blocking membrane potassium channels . Ipidacrine enhances not only choline, but also adrenaline, serotonin, histamine, and oxytocin effects on smooth muscle .
Cellular Effects
Ipidacrine has profound effects on various types of cells and cellular processes. It influences cell function by stimulating impulse transmission in the central nervous system and neuromuscular synapses . This stimulation is achieved by blocking membrane potassium channels, which in turn enhances the effects of several biomolecules on smooth muscle .
Molecular Mechanism
The molecular mechanism of Ipidacrine involves its role as a reversible acetylcholinesterase inhibitor . By blocking membrane potassium channels, it directly stimulates impulse transmission in the central nervous system and neuromuscular synapses . This action enhances the effects of several biomolecules, including choline, adrenaline, serotonin, histamine, and oxytocin, on smooth muscle .
Temporal Effects in Laboratory Settings
It is known that Ipidacrine is a reversible acetylcholinesterase inhibitor, suggesting that its effects may be temporary and dependent on the presence of the drug .
Dosage Effects in Animal Models
It is known that Ipidacrine rapidly enters the brain and improves scopolamine-induced amnesia in rats during the Morris water maze task .
Metabolic Pathways
As a reversible acetylcholinesterase inhibitor, Ipidacrine likely interacts with enzymes involved in the breakdown of acetylcholine .
Transport and Distribution
Given its role as a reversible acetylcholinesterase inhibitor, it is likely that Ipidacrine is transported to sites where acetylcholine is present .
Subcellular Localization
Given its role in blocking membrane potassium channels, it is likely that Ipidacrine is localized to the cell membrane where these channels are present .
Métodos De Preparación
La síntesis de ipidacrina implica la reacción de pentóxido de difósforo con un fosfato de trialquilo y un compuesto hidroxílico en un disolvente de hidrocarburos para preparar un éster polifosfórico. Este éster se utiliza entonces en la condensación de 2-amino-1-ciclopenten-1-carbonitrilo con ciclohexanona mediante deshidratación . El método de producción industrial implica calentar 2-amino-1-ciclopenten-1-carbonitrilo y ciclohexanona a reflujo con ácido polifosfórico en benceno seco para obtener this compound. A continuación, se hace pasar gas clorhídrico a través de la solución etanólica de la mezcla de reacción resultante para obtener clorhidrato de this compound hidratado .
Análisis De Reacciones Químicas
La ipidacrina se somete a diversas reacciones químicas, entre ellas:
Oxidación y Reducción: Estas reacciones se informan con menos frecuencia para la this compound, pero puede sufrir reacciones de oxidación y reducción orgánicas típicas en condiciones apropiadas.
Sustitución: La this compound puede participar en reacciones de sustitución, en particular sustituciones nucleófilas, debido a la presencia del grupo amino.
Los reactivos comunes que se utilizan en estas reacciones incluyen ácido polifosfórico, fosfato de trialquilo y diversos agentes alquilantes. Los principales productos que se forman a partir de estas reacciones son típicamente derivados de la this compound con grupos funcionales modificados.
Comparación Con Compuestos Similares
La ipidacrina es similar a otros inhibidores de la acetilcolinesterasa, como:
Tacrina (Cognex): La this compound es una modificación de la tacrina y comparte mecanismos de acción similares, pero tiene propiedades farmacocinéticas mejoradas.
Donepezilo (Aricept): Ambos compuestos inhiben la acetilcolinesterasa, pero el donepezilo es más selectivo para la acetilcolinesterasa central y tiene una vida media más larga.
Rivastigmina (Exelon): Al igual que la this compound, la rivastigmina inhibe tanto la acetilcolinesterasa como la butirilcolinesterasa, pero se utiliza principalmente en el tratamiento de la enfermedad de Alzheimer.
La singularidad de la this compound reside en su doble mecanismo de acción, que combina el bloqueo de los canales de potasio con la inhibición de la acetilcolinesterasa, lo que proporciona un rango más amplio de efectos terapéuticos .
Propiedades
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-7H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUSMKAJIQOXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048299 | |
| Record name | Ipidacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62732-44-9 | |
| Record name | Ipidacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62732-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipidacrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipidacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13668 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ipidacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62732-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPIDACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV71VTP0VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

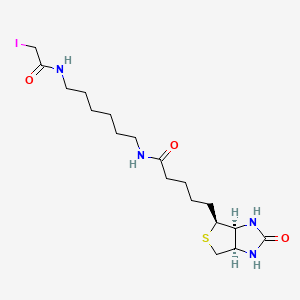

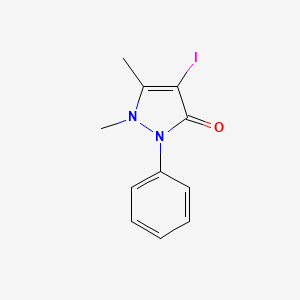
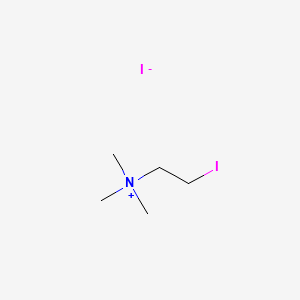
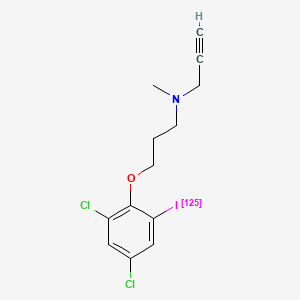

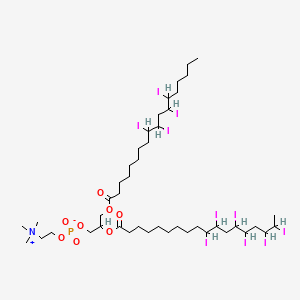
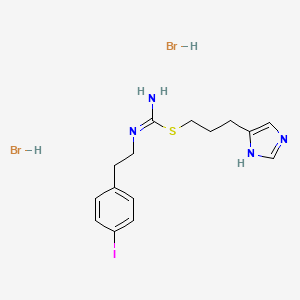


![8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1672037.png)


